N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide
Description
N-[4-(2,6-Dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide is a benzamide derivative featuring a 2-methyl substituent on the benzamide core and a 4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl group. The morpholine ring is substituted at the 2- and 6-positions with methyl groups, which confer steric and electronic effects that influence conformational stability and intermolecular interactions. This compound shares structural motifs with pharmacologically active benzamide derivatives, such as kinase inhibitors or anticancer agents, though its specific biological activity requires further investigation. Synthesis routes for analogous compounds often involve sulfonylation of phenyl intermediates and subsequent coupling with benzamide precursors, as seen in related methodologies .
Properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-4-5-7-19(14)20(23)21-17-8-10-18(11-9-17)27(24,25)22-12-15(2)26-16(3)13-22/h4-11,15-16H,12-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDKSPOYPFLNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the morpholine ring and its subsequent functionalization. The key steps include:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.
Dimethylation: The morpholine ring is then dimethylated using methyl iodide in the presence of a base such as sodium hydride.
Sulfonylation: The dimethylmorpholine is reacted with sulfonyl chloride to introduce the sulfonyl group.
Coupling with Benzamide: The sulfonylated morpholine is then coupled with 2-methylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing the sulfonyl group.
Scientific Research Applications
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonylphenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide with structurally related benzamide derivatives, focusing on molecular features, synthesis, and functional implications.
Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Lipophilicity : The main compound’s sulfonylmorpholine group enhances polarity compared to Sonidegib’s trifluoromethoxy group, which increases lipophilicity and blood-brain barrier penetration .
- Stability : Unlike triazole derivatives (), the absence of tautomerizable groups (e.g., thione/thiol) in the main compound suggests greater stability under physiological conditions.
- Bioactivity: While Sonidegib targets Hedgehog signaling, the main compound’s bioactivity remains uncharacterized.
Biological Activity
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C20H22N2O5S
- Molecular Weight : 402.5 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide moiety is often involved in inhibiting carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues.
- Receptor Modulation : The morpholine ring may interact with various receptors, potentially influencing neurotransmitter systems.
Antimicrobial Activity
Studies have indicated that compounds with sulfonamide structures exhibit antimicrobial properties. For instance:
- Case Study : A study demonstrated that related sulfonamides effectively inhibited the growth of certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Properties
This compound may also exhibit anti-inflammatory effects:
- Research Findings : In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in inflammatory disorders.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent:
| Toxicity Parameter | Observations |
|---|---|
| Acute Toxicity | Moderate toxicity observed in animal models at high doses. |
| Chronic Exposure | Long-term studies required to assess potential carcinogenicity. |
Clinical Applications
The potential applications of this compound include:
- Infectious Diseases : As a novel antimicrobial agent.
- Chronic Inflammatory Conditions : For conditions such as rheumatoid arthritis or inflammatory bowel disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
